Chromic chromate

CAS No.: 24613-89-6

Cat. No.: VC3713146

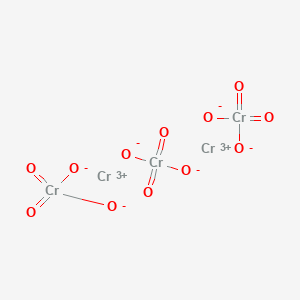

Molecular Formula: Cr5O12

Molecular Weight: 451.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24613-89-6 |

|---|---|

| Molecular Formula | Cr5O12 |

| Molecular Weight | 451.97 g/mol |

| IUPAC Name | chromium(3+);dioxido(dioxo)chromium |

| Standard InChI | InChI=1S/5Cr.12O/q;;;2*+3;;;;;;;6*-1 |

| Standard InChI Key | ABXXWVKOBZHNNF-UHFFFAOYSA-N |

| SMILES | [O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cr+3].[Cr+3] |

| Canonical SMILES | [O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cr+3].[Cr+3] |

| Colorform | Dark purple/black granular solid, with an amorphous non-crystalline structure |

| Melting Point | 300 °C (capillary method according to EU Method A1) |

Introduction

Chromic chromate, also referred to as chromium chromate, is a chemical compound of chromium classified as a small molecule . It belongs to the family of hexavalent chromium compounds, which contain chromium in the +6 oxidation state . This particular oxidation state significantly influences the compound's chemical behavior and toxicological properties. Chromic chromate serves as an important reference compound in chromium chemistry, contributing to our understanding of hexavalent chromium behavior in various systems.

Nomenclature and Identification

Chromic chromate is formally identified through several systematic and traditional naming conventions:

Chemical Structure and Properties

Molecular Structure and Composition

Chromic chromate possesses a chemical formula of Cr₂O₄, indicating its composition of chromium and oxygen atoms . The structure reflects the characteristic arrangement of hexavalent chromium compounds, wherein the chromium atom exhibits a high oxidation state that influences its reactivity patterns and binding properties. While the exact bond arrangement in chromic chromate isn't explicitly detailed in the literature, it likely features chromium-oxygen bonds consistent with other chromate structures.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Cr₂O₄ | |

| Average Molecular Mass | 167.990 g/mol | |

| Monoisotopic Mass | 167.861 g/mol | |

| CAS Registry Number | 41261-95-4 |

Chemical Properties and Reactivity

As a hexavalent chromium compound, chromic chromate exhibits several distinctive chemical properties:

-

Strong oxidizing capacity due to the high oxidation state of chromium

-

High corrosivity characteristic of hexavalent chromium compounds

-

Greater reactivity compared to compounds containing chromium in lower oxidation states

-

Increased ability to enter cellular structures compared to other chromium compounds

-

Higher redox potential, contributing to its biological activity and toxicity

The chemical behavior of chromic chromate aligns with the general properties of hexavalent chromium, which is rarely found naturally in the environment due to its reactive nature .

Toxicological Profile and Health Effects

Mechanisms of Toxicity

The toxicity of chromic chromate derives primarily from its hexavalent chromium content. Chromium(VI) is more toxic than other oxidation states of chromium due to:

-

Significantly higher redox potential compared to trivalent chromium and other forms

-

Capacity to generate reactive oxygen species within cellular environments

-

Ability to interact with and damage biological macromolecules including DNA and proteins

These mechanisms collectively contribute to the compound's cytotoxic, genotoxic, and carcinogenic effects observed in biological systems.

Genotoxicity and Carcinogenicity

Substantial evidence indicates that hexavalent chromium compounds, including chromic chromate, cause various forms of genetic damage:

-

Chromosomal aberrations (structural and numerical changes to chromosomes)

-

DNA damage and mutation induction across multiple test systems

-

Cell transformation processes that constitute early steps in tumor development

Research demonstrates that many chromium(VI) compounds have caused genetic damage in cultured human and animal cells, as well as in experimental animals exposed in vivo . These effects have been documented for numerous chromate compounds, suggesting similar mechanisms would apply to chromic chromate.

Analytical Methods for Detection and Quantification

Sampling Approaches

For workplace and environmental monitoring of chromium(VI) compounds including chromic chromate:

-

Air samples are typically collected on 37-mm polyvinyl chloride (PVC) filters

-

Cellulose ester filters must be avoided as they may react with and reduce hexavalent chromium species

-

Sample collection requires specific protocols to preserve the oxidation state of chromium

These sampling considerations are critical for accurate assessment of chromic chromate exposure in occupational settings.

Extraction and Analytical Techniques

Several validated methods exist for the extraction and analysis of hexavalent chromium compounds:

Classical Colorimetric Method

Improved Basic Extraction Method

-

Employs hot 10% sodium carbonate/2% sodium bicarbonate buffer solution

-

Facilitates analysis of less soluble chromate compounds through the reaction:

MCrO₄ + CO₃²⁻ → MCO₃ + CrO₄²⁻ (where M represents metals like lead, zinc, etc.)

Differential Pulse Polarography (DPP)

-

Utilizes a dropping mercury electrode for sensitive detection

-

Demonstrates excellent analytical performance across various chromate compounds

Table 2: Analytical Performance of DPP Method for Various Chromate Compounds

| Compound | Coefficient of Variation | Recovery Rate |

|---|---|---|

| Lead chromate (PbCrO₄) | 0.012 | 100.3% |

| Zinc chromate (4ZnO·CrO₃·3H₂O) | 0.017 | 105.3% |

| Calcium chromate (CaCrO₄) | 0.015 | 101.9% |

| Potassium chromate (K₂CrO₄) | 0.019 | 101.2% |

Physical Chemistry Properties

| Concentration (mols/L at 25°C) | Conductivity at 0°C (reciprocal ohm-cm) | Conductivity at 25°C (reciprocal ohm-cm) | Conductivity at 45°C (reciprocal ohm-cm) |

|---|---|---|---|

| 1.00 | 0.219 | 0.342 | 0.418 |

| 3.00 | 0.425 | 0.606 | 0.713 |

| 5.00 | 0.435 | 0.622 | 0.748 |

| 7.00 | 0.400 | 0.592 | 0.720 |

| 10.00 | 0.312 | 0.506 | 0.642 |

Chromate Interconversion Chemistry

Hexavalent chromium exhibits complex solution chemistry that influences the behavior of compounds like chromic chromate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume